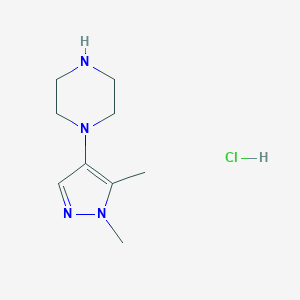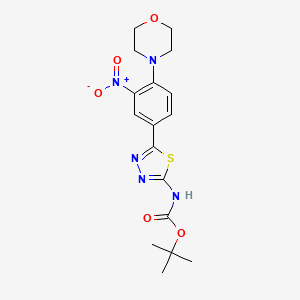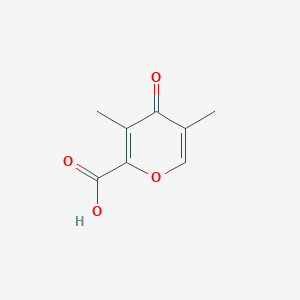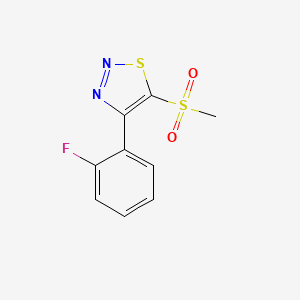
4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a fluorophenyl group and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
科学的研究の応用
4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
- 4-(4-Bromophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
- 4-(4-Methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Uniqueness
4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its chlorinated, brominated, or methylated analogs.
特性
分子式 |
C15H10FNO2S |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2S/c16-11-5-3-10(4-6-11)12-9-20-14(15(18)19)13(12)17-7-1-2-8-17/h1-9H,(H,18,19) |
InChIキー |
TXIRRQKIEKGAGO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)










